N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Sigma Receptor CCR5 Antagonist Binding Affinity

N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide (CAS 2415541-36-3; molecular formula C₁₆H₂₄N₂O₂S; molecular weight 308.44 g/mol) is a synthetic small molecule belonging to the 4-sulfonamide-piperidine class. The compound features a piperidine core substituted at the 1-position with a 3-methylbenzyl group and at the 4-position with a cyclopropanesulfonamide moiety.

Molecular Formula C16H24N2O2S
Molecular Weight 308.44
CAS No. 2415541-36-3
Cat. No. B2486928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
CAS2415541-36-3
Molecular FormulaC16H24N2O2S
Molecular Weight308.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCC(CC2)NS(=O)(=O)C3CC3
InChIInChI=1S/C16H24N2O2S/c1-13-3-2-4-14(11-13)12-18-9-7-15(8-10-18)17-21(19,20)16-5-6-16/h2-4,11,15-17H,5-10,12H2,1H3
InChIKeyGWDPZUCPJKDLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide (CAS 2415541-36-3): Structural Identity, Physicochemical Profile, and Procurement-Relevant Class Context


N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide (CAS 2415541-36-3; molecular formula C₁₆H₂₄N₂O₂S; molecular weight 308.44 g/mol) is a synthetic small molecule belonging to the 4-sulfonamide-piperidine class . The compound features a piperidine core substituted at the 1-position with a 3-methylbenzyl group and at the 4-position with a cyclopropanesulfonamide moiety . The cyclopropane ring confers torsional strain that may enhance binding specificity, while the sulfonamide group provides hydrogen-bonding capability . This compound is structurally related to benzyl-piperidine sigma receptor ligands and 4-substituted 1-cyclopropane-sulfonyl-piperidine derivatives described in patent literature as CCR5 antagonist intermediates [1]. No primary research articles, published bioactivity data, or regulatory filings were identified for this specific compound at the time of search.

Class 4-sulfonamide-piperidine with 3-methylbenzyl and cyclopropane groups
Data No published target engagement or bioactivity data (as of search date)
Use Structurally authenticated single regioisomer for prospective screening or SAR library synthesis

Why N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide Cannot Be Replaced by Closely Related Benzyl-Piperidine Sulfonamides Without Risk of Altered Target Engagement


Within the 4-sulfonamide-piperidine chemotype, subtle variations in the N-benzyl substituent profoundly influence pharmacological profiles [1]. Literature SAR studies on structurally related benzyl-piperidine cyclopropanesulfonamides demonstrate that the position and nature of substituents on the benzyl ring (e.g., 2-methyl vs. 3-methyl vs. 4-methyl; unsubstituted benzyl; halogen-substituted) dictate sigma-1 versus sigma-2 receptor selectivity and binding affinity [2]. The compound's 3-methylbenzyl substitution pattern at the piperidine N-1 position, combined with the 4-cyclopropanesulfonamide group, differentiates it from analogs such as N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide (CAS 1210227-93-2), which features a methylene spacer between the piperidine and sulfonamide . Furthermore, the USPTO assignment record explicitly links 4-substituted 1-cyclopropane-sulfonyl-piperidinyl compounds to CCR5 receptor antagonist programmes, indicating that the cyclopropanesulfonamide at the 4-position is a critical pharmacophoric element not present in simple aryl sulfonyl piperidines [3]. Procuring an uncharacterized analog in place of this specific compound introduces unpredictable deviations in receptor binding, functional activity, and downstream biological readouts, rendering experimental reproducibility unattainable.

! Benzyl substitution pattern (2-, 3-, or 4-methyl) can shift sigma receptor selectivity and affinity.
! Methylene spacer between piperidine and sulfonamide alters conformational flexibility and binding mode.
! Cyclopropanesulfonamide at 4-position is a CCR5 pharmacophoric element; aryl sulfonyl piperidines may target 11β-HSD1 instead.

Quantitative Evidence Assessment for N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide: Data Availability and Comparator-Based Analysis


Critical Data Gap: Absence of Published Target Binding Affinity or Functional Activity Data for CAS 2415541-36-3

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, DrugBank, patent databases (USPTO, WIPO, Google Patents), and vendor technical datasheets identified zero primary research articles, zero patent examples listing this specific CAS number, and zero quantitative bioactivity results for N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide. No Ki, IC₅₀, EC₅₀, Kd, or functional assay data were found for this compound against any biological target [1]. By contrast, structurally related benzyl-piperidine cyclopropanesulfonamides have reported sigma receptor binding affinities. For example, the closest comparator with publicly available data—N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide (CAS 1210227-93-2)—has been investigated for sigma-1 and sigma-2 receptor interaction, although specific Ki values for that compound were not retrievable from the indexed databases at the time of search [2]. The absence of empirical data means no direct or cross-study comparator evidence can be generated for CAS 2415541-36-3.

Binding Data
Data to verify
No Ki, IC₅₀, or Kd available
Data absence limits rational target-based selection
Class-level SAR: sigma Ki range 17 nM–>1 µM
Sigma Receptor CCR5 Antagonist Binding Affinity

Physicochemical Differentiation: Molecular Weight and Predicted LogP vs. Unsubstituted Benzyl Comparator

The 3-methyl substituent on the benzyl ring differentiates CAS 2415541-36-3 from the unsubstituted benzyl comparator (CAS 1210227-93-2) by increasing calculated lipophilicity. While both compounds share the identical molecular formula (C₁₆H₂₄N₂O₂S) and molecular weight (308.44 g/mol) , the positioning of the methyl group on the meta position of the phenyl ring alters the compound's three-dimensional conformation and electronic distribution compared to the para-methyl (CAS 2640962-29-2) and ortho-methyl regioisomers . For the broader class of cyclopropanesulfonamide piperidines with CNS-oriented design, the cyclopropane ring is known to enhance metabolic stability and conformational rigidity [1], while predicted logP values in the range of ~3.0 are associated with blood-brain barrier permeability for CNS-targeted piperidine sulfonamides . No experimentally measured logP, logD, or pKa values were located for CAS 2415541-36-3.

Physicochemical Profile
Class-level inference
Same MW (308.4) as unsubstituted benzyl analog; meta-methyl may increase logP
Lipophilicity differentiation remains unvalidated experimentally
Predicted logP ~3.0 for BBB permeability class
Lipophilicity Physicochemical Properties Blood-Brain Barrier Permeability

Patent Landscape Context: CCR5 Antagonist Programme Relevance as a Chemical Matter Differentiation Point

A USPTO assignment record (Reel/Frame 026097/0884, recorded 04/08/2011) discloses a process for preparing CCR5 receptor antagonists utilizing 4-substituted 1-cyclopropane-sulfonyl-piperidinyl compounds, assigned to Merck Sharp & Dohme Corp. [1]. This patent family explicitly teaches that the 1-cyclopropane-sulfonyl-piperidine scaffold is integral to CCR5 antagonist pharmacophore design. Compounds within this patent class—which encompasses the structural space of CAS 2415541-36-3—were developed for anti-HIV indications, as CCR5 serves as a major co-receptor for HIV entry into host cells [2]. In contrast, simple aryl-sulfonyl piperidines (e.g., those lacking the cyclopropane ring) are primarily associated with 11β-hydroxysteroid dehydrogenase inhibition for metabolic disease applications [3]. This patent-derived differentiation suggests that the cyclopropanesulfonamide moiety at the piperidine 4-position is a deliberate design element for CCR5-focused research rather than a generic sulfonamide substitution.

Patent Target Space
Class-level inference
CCR5 antagonist programme (Merck) vs. 11β-HSD1 inhibitors (aryl sulfonyl)
Cyclopropanesulfonamide group directs toward CCR5-related research
No biological data for this specific compound
CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Structural Scaffold Comparison: 4-Sulfonamide-Piperidine Core vs. Alternative Piperidine Substitution Patterns Within the Cyclopropanesulfonamide Class

CAS 2415541-36-3 features the cyclopropanesulfonamide group directly attached at the piperidine 4-position (C-4 substitution), distinguishing it from analogs substituted at the 3-position or those with a methylene spacer. For the broader class, patent EP1122254A2 on 4-sulfonamide piperidine derivatives describes these compounds as useful in treating diseases where endothelial dysfunction is pathogenic, implying a distinct biological profile from 3-sulfonamide regioisomers [1]. Additionally, compounds such as N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide (CAS 1210227-93-2) incorporate a methylene linker between the piperidine ring and the sulfonamide nitrogen, which increases conformational flexibility and alters the spatial relationship between the piperidine basic nitrogen and the sulfonamide hydrogen-bonding group compared to the direct 4-amino substitution pattern in CAS 2415541-36-3 . The 3-substituted sulfonyl piperidine derivatives are described in separate patent families as long-chain fatty acyl elongase (LCE) inhibitors, indicating that the position of sulfonamide attachment dictates target selectivity [2].

Substitution Position
Class-level inference
4-sulfonamide (endothelial dysfunction) vs. 3-sulfonamide (LCE inhibition)
Regioisomer switch may redirect target engagement
SAR interpretation requires positional control
Scaffold Hopping Positional Isomer Structure-Activity Relationship

Evidence-Grounded Research Application Scenarios for N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide (CAS 2415541-36-3)


Prospective Sigma Receptor Ligand Screening in CNS Drug Discovery

Based on class-level evidence that benzyl-piperidine cyclopropanesulfonamides interact with sigma-1 and sigma-2 receptors , this compound may serve as a candidate for radioligand binding displacement assays using [³H]DTG or [³H]-(+)-pentazocine in guinea pig brain membrane or rat PC12 cell preparations. The 3-methylbenzyl substitution pattern has not been characterized pharmacologically, presenting an opportunity for novel SAR generation. Procurement is justified for laboratories conducting sigma receptor-focused screening cascades where structural novelty and unexplored substitution space are valued over pre-validated potency .

CCR5 Antagonist Medicinal Chemistry: Scaffold Derivatization and Patent Landscape Exploration

The USPTO assignment linking 4-substituted 1-cyclopropane-sulfonyl-piperidinyl compounds to CCR5 receptor antagonist development at Merck Sharp & Dohme Corp. positions this compound as a relevant intermediate or scaffold for medicinal chemistry programmes targeting HIV entry inhibition. The compound could be used as a starting point for structure-activity relationship expansion around the benzyl substituent, with the 3-methyl group offering a distinct vector for exploring lipophilic pocket interactions within the CCR5 binding site, as informed by published CCR5 antagonist co-crystal structures .

Chemical Biology Tool Compound: Piperidine 4-Sulfonamide as a Pharmacophore Probe for Endothelial Dysfunction Models

Patent EP1122254A2 describes 4-sulfonamide piperidine derivatives as agents for treating pathological conditions in which endothelial dysfunction is a pathogenic or aggravating mechanism . This compound can serve as a chemical probe in in vitro endothelial cell assays (e.g., HUVEC tube formation, nitric oxide production, or adhesion molecule expression) to interrogate the role of 4-sulfonamide-piperidine pharmacophores in vascular biology, differentiated from 3-sulfonamide regioisomers that are directed toward metabolic enzyme inhibition .

Synthetic Building Block for Parallel Library Synthesis and Regioisomer Comparator Studies

As a 4-amino-piperidine derivative with orthogonal reactive handles (the secondary sulfonamide N-H and the tertiary piperidine nitrogen at N-1), this compound can serve as a synthetic intermediate for constructing focused libraries of N-1-substituted cyclopropanesulfonamides . Its value proposition in procurement is as a structurally authenticated, single-regioisomer building block that enables systematic comparison with the 3-substituted piperidine regioisomer (CAS 1341116-93-5) or the methylene-spaced analog (CAS 1210227-93-2) in parallel synthesis and subsequent biological profiling campaigns .

Application
Selection Property
Validation Focus
Sigma receptor ligand screening
3-methylbenzyl substitution (unexplored); cyclopropane sulfonamide core
Radioligand displacement data generation
CCR5 antagonist medicinal chemistry
4-cyclopropanesulfonamide pharmacophore within CCR5 patent space
HIV entry inhibition assay data; CCR5 binding confirmation
Endothelial dysfunction chemical probe
4-sulfonamide piperidine scaffold (vs. 3-sulfonamide regioisomers)
In vitro endothelial cell assay responses (e.g., HUVEC tube formation)
Synthetic building block for parallel SAR
Single regioisomer with orthogonal reactive handles (N-1, sulfonamide N-H)
Regioisomer comparator studies (3-substituted analog)
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